molecular formula C10H15N3 B2770478 5-Cyclohexylpyrimidin-2-amine CAS No. 73549-64-1

5-Cyclohexylpyrimidin-2-amine

Cat. No.: B2770478
CAS No.: 73549-64-1
M. Wt: 177.251
InChI Key: OXBJITNIEIJQGP-UHFFFAOYSA-N
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Description

5-Cyclohexylpyrimidin-2-amine is a chemical compound that belongs to the pyrimidine class. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.

Scientific Research Applications

5-Cyclohexylpyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

5-Cyclohexylpyrimidin-2-amine primarily targets the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

It is known that the compound interacts with its target, plk4, inhibiting its activity . This inhibition disrupts the normal function of PLK4, leading to changes in cellular processes such as centriole duplication .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its inhibition of PLK4. PLK4 plays a crucial role in centriole duplication, a process vital for cell division and genomic stability . By inhibiting PLK4, this compound disrupts these pathways, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been shown to exhibit good plasma stability and liver microsomal stability . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of PLK4, leading to disruption of centriole duplication and potentially causing cell cycle arrest and apoptosis . At the cellular level, it has been shown to present excellent antiproliferative activity against breast cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound . Furthermore, the presence of other molecules in the cellular environment can also impact the compound’s action.

Safety and Hazards

The safety data sheets of similar compounds can provide insights into the potential hazards of 5-Cyclohexylpyrimidin-2-amine . These hazards can include flammability, toxicity, skin and eye irritation, and potential damage to fertility .

Future Directions

The future directions for a compound like 5-Cyclohexylpyrimidin-2-amine could involve its use in controlled drug delivery systems , or in directed evolution for protein engineering . These fields offer promising avenues for the development and application of such compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylpyrimidin-2-amine can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 2-chloropyrimidine under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar biological activities.

    4,6-Dichloropyrimidine: Another pyrimidine derivative with distinct chemical properties.

Uniqueness

5-Cyclohexylpyrimidin-2-amine is unique due to its cyclohexyl group, which imparts specific steric and electronic properties that can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-cyclohexylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBJITNIEIJQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CN=C(N=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73549-64-1
Record name 5-cyclohexylpyrimidin-2-amine
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